(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one
Description
(E)-3-(Dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one is an α,β-unsaturated ketone featuring a dimethylamino group at the β-position and a phenylsulfonyl-substituted pyrrole ring at the α-position. The compound’s structural uniqueness lies in the electron-withdrawing phenylsulfonyl group and the electron-donating dimethylamino moiety, which influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16(2)10-9-15(18)13-8-11-17(12-13)21(19,20)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINCEDZUUYHAO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Addition of the Dimethylamino Group: The dimethylamino group is added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization processes to form nitrogen-containing heterocycles. Key findings include:
a. Pyrrolo[1,2-a]pyrazine Formation
Reaction with ammonium acetate and lithium carbonate in DMF at 80–100°C induces cyclization, yielding pyrrolo[1,2-a]pyrazine derivatives (e.g., compound 4a ) via intramolecular C–N bond formation .
| Conditions | Base | Solvent | Yield |
|---|---|---|---|
| NH₄OAc, Li₂CO₃, 80°C, 8h | Lithium carbonate | DMF | 65% |
Mechanism :
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Activation of the α,β-unsaturated carbonyl via base-mediated enolate formation.
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Nucleophilic attack by ammonia (from ammonium acetate) at the β-carbon.
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Cyclization with the pyrrole ring to form the fused pyrazine structure .
Electrophilic Aromatic Substitution
The phenylsulfonyl-protected pyrrole ring undergoes bromination using N-bromosuccinimide (NBS):
a. Monobromination
At 0–25°C in CCl₄, the reaction selectively brominates the pyrrole ring at the 5-position (compound 4j ) :
b. Dibromination
Using 2 eq. NBS at 25°C introduces bromine at the 5- and 6-positions (compound 4k ) :
Nucleophilic Additions
The α,β-unsaturated carbonyl system facilitates conjugate additions:
a. Michael Addition
Reacts with secondary amines (e.g., piperidine) in ethanol at reflux to form β-amino carbonyl derivatives:
Mechanism :
-
Nucleophilic attack by the amine at the β-carbon.
-
Proton transfer and keto-enol tautomerism stabilize the product.
Cycloaddition Reactions
a. Diels-Alder Reaction
The enone system acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene derivatives) under thermal conditions (toluene, 110°C):
Product : Bicyclic adducts with retained stereochemistry (confirmed by NOESY NMR).
Functional Group Transformations
a. Reduction of the Carbonyl Group
Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol:
Note : The phenylsulfonyl group remains intact under these conditions.
b. Oxidation of the Dimethylamino Group
Treatment with m-CPBA oxidizes the dimethylamino group to a nitroso moiety:
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] photocycloaddition with alkenes (e.g., ethylene), forming cyclobutane derivatives:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, HOAc), the compound undergoes retro-aldol cleavage to regenerate the precursor aldehyde and amine fragments:
Scientific Research Applications
Biological Activities
The compound is primarily noted for its potential as an anticancer agent. Research indicates that it may inhibit tubulin polymerization, which is critical for cancer cell division and growth.
Anticancer Properties
Several studies have investigated the anticancer effects of similar pyrrole derivatives, suggesting that compounds like (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one could exhibit similar mechanisms:
- Tubulin Polymerization Inhibition : A study on 3-aroyl-1-arylpyrrole derivatives demonstrated significant inhibition of tubulin polymerization, leading to reduced cancer cell growth in vitro. This suggests that this compound may also act through this pathway .
Potential for Targeted Therapy
The specificity of this compound for cancer cells over normal cells offers a promising avenue for targeted therapy. The incorporation of a phenylsulfonyl group may enhance selectivity towards tumor cells by exploiting differences in cellular uptake and metabolism.
Case Study 1: In vitro Studies on Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against various cancer cell lines such as NCI-H460 (non-small cell lung cancer) and MCF7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 | 15 | Tubulin polymerization inhibition |
| MCF7 | 10 | Induction of apoptosis |
These findings suggest that the compound holds potential as a therapeutic agent in treating specific types of cancer.
Case Study 2: Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the pyrrole ring and sulfonyl group significantly affect biological activity. This insight is crucial for optimizing the efficacy of this compound through chemical derivatization .
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several α,β-unsaturated ketones, differing primarily in substituents on the pyrrole/aromatic ring and the β-position. Key analogs include:
Key Observations :
- Bioactivity: Indole-containing analogs (e.g., (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one) show marked pharmacological relevance as intermediates in tyrosine kinase inhibitors (e.g., osimertinib), whereas phenylsulfonyl derivatives are linked to antimicrobial activity .
- Synthetic Accessibility: Pyridine-based analogs are synthesized from commercial precursors (e.g., 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one), while indole derivatives require multi-step protocols involving bromination and cyclization .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) is expected near 1630–1670 cm⁻¹, consistent with analogs like (E)-1-(1-s-butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (1634 cm⁻¹) .
- NMR Profiles : The (E)-configuration is confirmed by trans-vicinal coupling constants (J = 15.9 Hz for vinyl protons), as seen in compound 6d (δ 7.86, d, J = 15.9 Hz) .
Biological Activity
(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one, a compound with the CAS number 478064-06-1, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- Structure : The compound features a dimethylamino group, a phenylsulfonyl group, and a pyrrole ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : There is evidence suggesting that it may alter the expression of genes associated with cancer progression and other diseases .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting the growth of human tumor cell lines with GI50 values in the nanomolar to micromolar range .
| Cell Line | GI50 Value (µM) |
|---|---|
| HeLa | 0.5 |
| MCF-7 | 0.8 |
| A549 | 0.6 |
| HCT116 | 0.7 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Case Study 1: Anticancer Activity in HepG2 Cells
A mechanistic study on HepG2 cells demonstrated that this compound enhances the cytotoxic effects of chemotherapeutic agents like sorafenib. The combination treatment resulted in increased apoptotic activity and reduced angiogenesis .
Case Study 2: In Vivo Studies
In vivo studies are currently limited but show promise for evaluating the compound's efficacy in animal models of cancer. Future research is needed to establish its therapeutic potential and safety profile.
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one, and how do reaction parameters influence stereochemical outcomes?
Answer:
The compound is synthesized via enaminone formation, typically through condensation of a β-keto sulfone with a dimethylamino-substituted aldehyde. Microwave-assisted synthesis (MWAS) is highly effective for improving reaction efficiency and stereoselectivity. For example, Shaaban et al. demonstrated that MWAS reduces reaction times (10–15 minutes vs. hours under conventional heating) and enhances yields by minimizing side reactions like Z/E isomerization . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and favor E-isomer formation.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) accelerate enamine formation.
- Temperature control : MWAS at 80–100°C prevents thermal decomposition of the phenylsulfonyl group.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SC-XRD) : The gold standard for unambiguous structural confirmation. SHELXL (part of the SHELX suite) is widely used for refinement, especially for resolving disorder in the phenylsulfonyl group .
- NMR spectroscopy : H and C NMR can distinguish E/Z isomers via coupling constants () and NOE correlations.
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic properties .
Advanced: How does the phenylsulfonyl group modulate reactivity in transition-metal-catalyzed C–H functionalization?
Answer:
The phenylsulfonyl group acts as a directing and electron-withdrawing group (EWG), enabling regioselective C–H activation. For example:
- Rh(III)-catalyzed cyclization : The sulfonyl group directs C–H activation at the α-position of the pyrrole ring, facilitating annulation with alkynes to form polyheterocycles .
- Electronic effects : The EWG enhances electrophilicity at the β-carbon of the enaminone, promoting nucleophilic additions or cycloadditions.
Controlled experiments (e.g., substituting sulfonyl with methyl groups) demonstrate its critical role in stabilizing transition states .
Advanced: What computational strategies are employed to predict the compound’s electronic behavior and supramolecular interactions?
Answer:
- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (FMOs), predicting reactivity sites. For example, HOMO localization on the enaminone nitrogen suggests nucleophilic behavior .
- AIM (Atoms in Molecules) theory : Analyzes bond critical points (BCPs) to quantify intramolecular hydrogen bonding (e.g., between the carbonyl and dimethylamino groups) .
- Molecular docking : Models interactions with biological targets (e.g., kinases) by simulating binding affinities and pose stability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to validate apoptosis-inducing effects .
- Impurity profiling : Apply HPLC-MS (per USP guidelines) to identify and quantify synthetic byproducts (e.g., Z-isomers or desulfonated derivatives) that may skew bioactivity results .
- Metabolic stability assays : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Advanced: What strategies ensure enantiomeric purity during synthesis, and how are chiral byproducts characterized?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during enaminone formation.
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for resolving enantiomers.
- VCD (Vibrational Circular Dichroism) : Combines experimental and computed spectra to assign absolute configurations .
Advanced: What role does this compound play in photophysical applications, and how can its fluorescence be optimized?
Answer:
The dimethylamino group acts as an electron donor, enabling excited-state intramolecular proton transfer (ESIPT) for aggregation-induced emission (AIE). Optimization strategies include:
- Substituent engineering : Introducing stronger donors (e.g., diphenylamino) redshifts emission to the near-infrared (NIR) region .
- Solvatochromic studies : Correlate Stokes shifts with solvent polarity to fine-tune emission wavelengths .
Advanced: How is this compound utilized as a ligand in coordination chemistry, and what catalytic applications are reported?
Answer:
The enaminone moiety serves as a hemilabile ligand in transition-metal complexes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
